molecular formula C19H17NO4 B5502363 4-(3-ethoxy-4-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone

4-(3-ethoxy-4-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone

Cat. No.: B5502363
M. Wt: 323.3 g/mol
InChI Key: SZEYORBBJOBYND-RVDMUPIBSA-N
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Description

4-(3-ethoxy-4-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.11575802 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic and Theoretical Studies

The arylidene-isoxazolone compounds, including derivatives similar to 4-(3-ethoxy-4-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone, have been prepared and characterized through IR spectroscopy and single-crystal X-ray diffraction. These studies reveal that these molecules adopt different configurations at the solid state, which can be analyzed through density functional theory (DFT) methods to understand their molecular geometry, vibrational frequencies, atomic orbitals, and potential electrostatic maps. Such analysis aids in the understanding of the thermodynamic energy related to configurational isomer models, offering insights into their chemical behavior and applications in material science and molecular engineering Brancatelli et al., 2011.

Nonlinear Optical Applications

Isoxazolone-based compounds, including those structurally related to this compound, have shown significant potential in nonlinear optical (NLO) applications. Two NLO crystals derived from the 3-phenyl-5-isoxazolone moiety demonstrated strong second-harmonic generation (SHG) intensities, indicating their utility in SHG applications. Such properties are elucidated through structure analyses and theoretical calculations, highlighting the potential of these compounds in developing new materials for optical technologies Zhang et al., 2015.

Antimicrobial Evaluation

A series of 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides, structurally related to this compound, were synthesized and tested for in vitro antimicrobial activity. The results indicated that compounds with specific substituents on the phenyl ring showed significant antimicrobial properties. This evaluation underscores the importance of structural modification in enhancing the biological activity of isoxazolone derivatives, offering a pathway for developing new antimicrobial agents Kumar et al., 2011.

Immunobiological Activity

The study on compounds derived from the Solidago virga-aurea var. gigantea, which are structurally related to this compound, revealed significant immunobiological activity. These compounds have the potential to serve as immunotherapeutic agents by stimulating macrophage functions, which could be beneficial in treating infectious diseases. This research highlights the potential of isoxazolone derivatives in contributing to the development of new therapeutic strategies for infectious diseases Choi et al., 2005.

Properties

IUPAC Name

(4E)-4-[(3-ethoxy-4-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-23-17-12-13(9-10-16(17)22-2)11-15-18(20-24-19(15)21)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEYORBBJOBYND-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.